![molecular formula C9H9IO3 B1311692 Methyl 5-iodo-2-methoxybenzoate CAS No. 40757-09-3](/img/structure/B1311692.png)
Methyl 5-iodo-2-methoxybenzoate
Overview
Description
“Methyl 5-iodo-2-methoxybenzoate” is a chemical compound with the molecular formula C9H9IO3 . It has a molecular weight of 292.07 g/mol .
Molecular Structure Analysis
The molecules of “Methyl 5-iodo-2-methoxybenzoate” are close to planar . The maximum deviation from the benzene ring plane is 0.229 (5) Å for the methyl carboxylate C atom . The methyl groups are oriented away from each other .Physical And Chemical Properties Analysis
“Methyl 5-iodo-2-methoxybenzoate” is a solid compound . It has a melting point of 57-61 °C . The compound has a topological polar surface area of 35.5 Ų . It has a complexity of 184 .Scientific Research Applications
IC6H3(OCH3)CO2CH3\text{IC}_6\text{H}_3(\text{OCH}_3)\text{CO}_2\text{CH}_3IC6H3(OCH3)CO2CH3
, Molecular Weight: 292.07 ):Proteomics Research
This compound is also a specialty product for proteomics research . It can be used as a precursor for synthesizing peptides or small molecules that interact with proteins, aiding in the study of protein function and interaction.
Safety and Hazards
properties
IUPAC Name |
methyl 5-iodo-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVKSHACIRATIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451879 | |
Record name | Methyl 5-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40757-09-3 | |
Record name | Methyl 5-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of Methyl 5-iodo-2-methoxybenzoate molecules within its crystal structure?
A1: In the crystal form, Methyl 5-iodo-2-methoxybenzoate molecules arrange themselves in stacked layers parallel to the ab plane []. Within each layer, the molecules are nearly planar. Interestingly, these layers alternate in the orientation of their substituents. One layer will have all the iodine atoms pointing in a similar direction, while the next layer will have the methoxy and methyl carboxylate groups oriented in that direction [].
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